Cas no 29811-04-9 (1,3-Isobenzofurandione,3a,4,7,7a-tetrahydro-5-(4-methyl-3-penten-1-yl)-)
29811-04-9 structure
Product Name:1,3-Isobenzofurandione,3a,4,7,7a-tetrahydro-5-(4-methyl-3-penten-1-yl)-
Numero CAS:29811-04-9
MF:C14H18O3
MW:234.290924549103
CID:277776
PubChem ID:122486
Update Time:2025-06-10
1,3-Isobenzofurandione,3a,4,7,7a-tetrahydro-5-(4-methyl-3-penten-1-yl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3-Isobenzofurandione,3a,4,7,7a-tetrahydro-5-(4-methyl-3-penten-1-yl)-
- 5-(4-methylpent-3-enyl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
- (+-)-4-(4-Methyl-pent-3-enyl)-cyclohex-4-en-1r,2c-dicarbonsaeure-anhydrid
- (+-)-4-(4-methyl-pent-3-enyl)-cyclohex-4-ene-1r,2c-dicarboxylic acid-anhydride
- 1,3-Isobenzofurandione,3a,4,7,7a-tetrahydro-5-(4-methyl-3-pentenyl)
- 5-(4-methylpent-3-en-1-yl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
- BB_NC-0463
- 3-Isobenzofurandione, 3a,4,7,7a-hexahydro-5-(4-methyl-3-pentenyl)-1
- 3a,4,7,7a-tetrahydro-5-(4-methyl-3-pentenyl)-3-isobenzofurandione
- 5-(4-methylpent-3-en-1-yl)-1,3,3a,4,7,7a-hexahydro-2-benzofuran-1,3-dione
- 5-(4-Methyl-pent-3-enyl)-3a,4,7,7a-tetrahydro-isobenzofuran-1,3-dione
- 29811-04-9
- EINECS 249-870-5
- CHEMBL85858
- AKOS015955701
- BDBM50108511
- 5-(4-methylpent-3-en-1-yl)-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione
- SCHEMBL11627085
- CS-0360583
- 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-(4-methyl-3-penten-1-yl)-
- USHLVOCVVSTOQO-UHFFFAOYSA-N
- 1,3-Isobenzofurandione, 3a,4,7,7a-hexahydro-5-(4-methyl-3-pentenyl)-
- VS-08993
- 1,2,3,6-tetrahydro-4-(4-methyl-3-pentenyl)phthalic anhydride
- NS00051895
- DTXSID80865513
- 1,2,3,6-Tetrahydro-4-(4-methylpent-3-enyl)phthalic anhydride
- 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-(4-methyl-3-pentenyl)-
-
- Inchi: 1S/C14H18O3/c1-9(2)4-3-5-10-6-7-11-12(8-10)14(16)17-13(11)15/h4,6,11-12H,3,5,7-8H2,1-2H3
- Chiave InChI: USHLVOCVVSTOQO-UHFFFAOYSA-N
- Sorrisi: O1C(C2CC=C(CC/C=C(\C)/C)CC2C1=O)=O
Proprietà calcolate
- Massa esatta: 234.12600
- Massa monoisotopica: 234.126
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 17
- Conta legami ruotabili: 3
- Complessità: 400
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.5
- Superficie polare topologica: 43.4Ų
Proprietà sperimentali
- Densità: 1.099
- Punto di ebollizione: 372.6°Cat760mmHg
- Punto di infiammabilità: 173°C
- Indice di rifrazione: 1.514
- PSA: 43.37000
- LogP: 2.76880
1,3-Isobenzofurandione,3a,4,7,7a-tetrahydro-5-(4-methyl-3-penten-1-yl)- Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1,3-Isobenzofurandione,3a,4,7,7a-tetrahydro-5-(4-methyl-3-penten-1-yl)- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1431253-500mg |
5-(4-Methylpent-3-en-1-yl)-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione |
29811-04-9 | 98% | 500mg |
¥3553.00 | 2024-08-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1431253-1g |
5-(4-Methylpent-3-en-1-yl)-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione |
29811-04-9 | 98% | 1g |
¥5964.00 | 2024-08-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1431253-5g |
5-(4-Methylpent-3-en-1-yl)-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione |
29811-04-9 | 98% | 5g |
¥8326.00 | 2024-08-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1431253-10g |
5-(4-Methylpent-3-en-1-yl)-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione |
29811-04-9 | 98% | 10g |
¥12474.00 | 2024-08-03 |
1,3-Isobenzofurandione,3a,4,7,7a-tetrahydro-5-(4-methyl-3-penten-1-yl)- Letteratura correlata
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
29811-04-9 (1,3-Isobenzofurandione,3a,4,7,7a-tetrahydro-5-(4-methyl-3-penten-1-yl)-) Prodotti correlati
- 3425-89-6(4-Methyl-4-cyclohexene-1,2-dicarboxylic anhydride)
- 19438-64-3(Methyl tetrahydrophthalic anhydride)
- 85-43-8(1,3,3a,4,7,7a-hexahydro-2-benzofuran-1,3-dione)
- 25134-21-8((3Ar,4S,7R,7aS)-3a-methyl-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione)
- 935-79-5((3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2-benzofuran-1,3-dione)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti